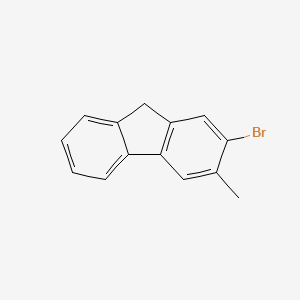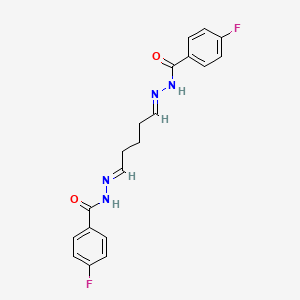![molecular formula C24H18Br2N2O3 B11547169 N'-[(E)-anthracen-9-ylmethylidene]-2-(2,6-dibromo-4-methoxyphenoxy)acetohydrazide](/img/structure/B11547169.png)
N'-[(E)-anthracen-9-ylmethylidene]-2-(2,6-dibromo-4-methoxyphenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-anthracen-9-ylmethylidene]-2-(2,6-dibromo-4-methoxyphenoxy)acetohydrazide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Chemical Reactions Analysis
N’-[(E)-anthracen-9-ylmethylidene]-2-(2,6-dibromo-4-methoxyphenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives under strong oxidizing conditions.
Reduction: The Schiff base can be reduced to form the corresponding amine using reducing agents like sodium borohydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-[(E)-anthracen-9-ylmethylidene]-2-(2,6-dibromo-4-methoxyphenoxy)acetohydrazide has several scientific research applications:
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of N’-[(E)-anthracen-9-ylmethylidene]-2-(2,6-dibromo-4-methoxyphenoxy)acetohydrazide involves its interaction with molecular targets such as enzymes and proteins. The anthracene moiety can intercalate into DNA, disrupting its function and leading to cell death. The dibromo-methoxyphenoxy group can form covalent bonds with nucleophilic sites on proteins, inhibiting their activity .
Comparison with Similar Compounds
Similar compounds include other Schiff bases with anthracene or dibromo-methoxyphenoxy groups. For example:
N’-[(E)-anthracen-9-ylmethylidene]-2-hydroxybenzohydrazide: This compound has a hydroxy group instead of the dibromo-methoxyphenoxy group, which affects its reactivity and applications.
N’-[(E)-anthracen-9-ylmethylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide: This compound features a pyrimidin-2-ylsulfanyl group, which provides different biological activities and chemical properties.
The uniqueness of N’-[(E)-anthracen-9-ylmethylidene]-2-(2,6-dibromo-4-methoxyphenoxy)acetohydrazide lies in its combination of photophysical properties and chemical reactivity, making it a versatile compound for various scientific applications.
properties
Molecular Formula |
C24H18Br2N2O3 |
|---|---|
Molecular Weight |
542.2 g/mol |
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-2-(2,6-dibromo-4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C24H18Br2N2O3/c1-30-17-11-21(25)24(22(26)12-17)31-14-23(29)28-27-13-20-18-8-4-2-6-15(18)10-16-7-3-5-9-19(16)20/h2-13H,14H2,1H3,(H,28,29)/b27-13+ |
InChI Key |
MOUMEDQSODUSMT-UVHMKAGCSA-N |
Isomeric SMILES |
COC1=CC(=C(C(=C1)Br)OCC(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42)Br |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)OCC(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,3-Dimethylphenyl)-4-{4-[(2,3-dimethylphenyl)carbamoyl]phenoxy}benzamide](/img/structure/B11547087.png)
![N'-[(1Z)-6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11547088.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]nonane-1-sulfonohydrazide](/img/structure/B11547104.png)

![5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B11547124.png)

![N-(4-{[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B11547139.png)
![N'-[(E)-(3-nitrophenyl)methylidene]-4-propoxybenzohydrazide](/img/structure/B11547145.png)
![2,4-Dibromo-6-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11547151.png)
![2-Bromo-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-4-nitrophenol](/img/structure/B11547171.png)
![2,4-dibromo-6-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11547173.png)
![2-[(E)-[(2,3-Dichlorophenyl)imino]methyl]-4,6-diiodophenol](/img/structure/B11547191.png)

